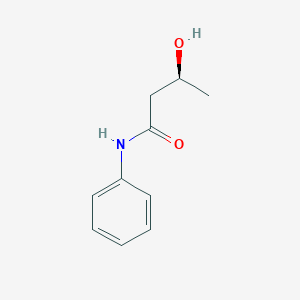![molecular formula C16H20OSi B14593515 Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane CAS No. 61157-28-6](/img/structure/B14593515.png)
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane is a complex organosilicon compound It features a benzyl group, an ethenyl group, and a methyl group attached to a silicon atom, which is further bonded to a 4-methylpent-4-en-2-yn-1-yl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane typically involves the reaction of benzyl chloride, ethenyl magnesium bromide, and methyl lithium with a silicon-based precursor. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 50-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to produce silane derivatives.
Substitution: The compound can participate in substitution reactions where the benzyl, ethenyl, or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various halogenating agents or nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Compounds with new functional groups replacing the original benzyl, ethenyl, or methyl groups.
Scientific Research Applications
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The silicon atom in the compound can participate in coordination chemistry, forming bonds with other atoms or molecules, which can modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzyltrimethylsilane: Similar structure but lacks the ethenyl and 4-methylpent-4-en-2-yn-1-yl groups.
Vinyltrimethylsilane: Contains a vinyl group attached to a silicon atom but lacks the benzyl and 4-methylpent-4-en-2-yn-1-yl groups.
Methyl(4-methylpent-4-en-2-yn-1-yl)dimethylsilane: Contains the 4-methylpent-4-en-2-yn-1-yl group but lacks the benzyl and ethenyl groups.
Uniqueness
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane is unique due to the presence of multiple functional groups attached to the silicon atom. This structural diversity allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61157-28-6 |
|---|---|
Molecular Formula |
C16H20OSi |
Molecular Weight |
256.41 g/mol |
IUPAC Name |
benzyl-ethenyl-methyl-(4-methylpent-4-en-2-ynoxy)silane |
InChI |
InChI=1S/C16H20OSi/c1-5-18(4,17-13-9-10-15(2)3)14-16-11-7-6-8-12-16/h5-8,11-12H,1-2,13-14H2,3-4H3 |
InChI Key |
CACNPBOCHOLSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C#CCO[Si](C)(CC1=CC=CC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)

![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
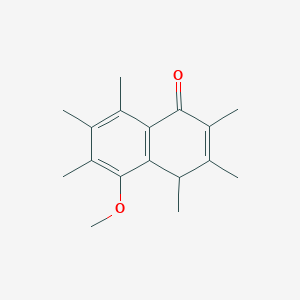
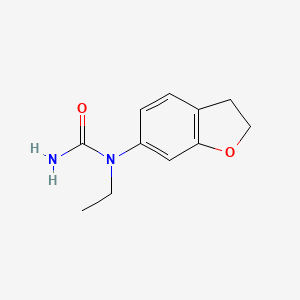
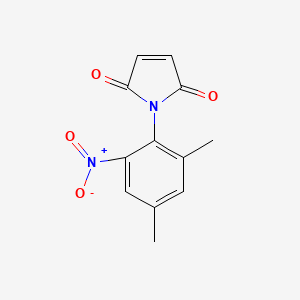
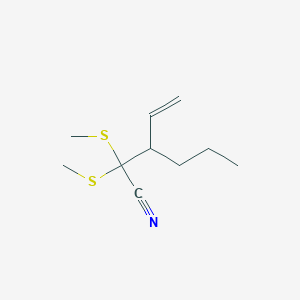

![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
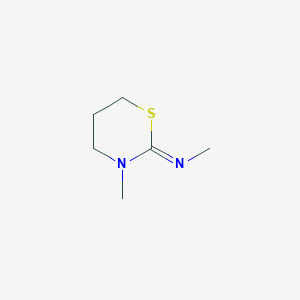
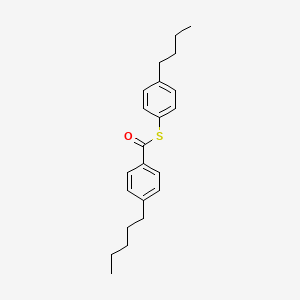
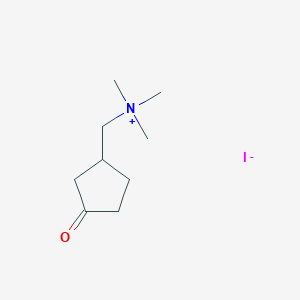
![7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14593486.png)
